molecular formula C37H67NO12 B194142 Erythromycin B CAS No. 527-75-3

Erythromycin B

Katalognummer: B194142
CAS-Nummer: 527-75-3
Molekulargewicht: 717.9 g/mol
InChI-Schlüssel: IDRYSCOQVVUBIJ-PPGFLMPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

Erythromycin B interacts with various enzymes and proteins in biochemical reactions. It is susceptible to 6–9-enol ether formation, involving the loss of a proton from C-8 . This compound is much more stable to acid compared to erythromycin A . The enol ethers formed lack antibacterial activity and can give rise to unpleasant gut motilide side-effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to stimulate neutrophil motility and lymphocyte transformation due to its antioxidant activity . Moreover, it has been observed that this compound retains substantial antibacterial activity after acid treatment, resembling exposure to the stomach, whereas erythromycin A does not .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, causing a blockage in peptide chain synthesis and ultimately inhibiting protein synthesis . It is also an inhibitor of the cytochrome P450 system, which means it can have a rapid effect on levels of other drugs metabolised by this system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that increased consumption of antibiotics, including this compound, may lead to greater resistance at the community, country, and regional levels . More detailed studies on the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies are needed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For dogs and cats, the recommended dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours . The commonest adverse effect is gastrointestinal upset, and care should be taken in cases of hepatic or renal impairment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolised by demethylation in the liver by the hepatic enzyme CYP3A4 . More detailed studies on the metabolic pathways of this compound, including any enzymes or cofactors that it interacts with, are needed.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Berythromycin wird typischerweise durch Fermentation unter Verwendung des Bakteriums Saccharopolyspora erythraea hergestellt . Der Fermentationsprozess beinhaltet das Wachstum der Bakterien in einem nährstoffreichen Medium, wodurch sie das Antibiotikum produzieren können. Nach der Fermentation wird das Antibiotikum mit verschiedenen Techniken wie Flüssig-Flüssig-Extraktion, Membranfiltration und Kristallisation extrahiert und gereinigt .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Berythromycin großtechnische Fermentation gefolgt von Downstream-Prozessen zur Isolierung und Reinigung des Antibiotikums . Die Fermentationsbrühe wird zunächst einer Flüssig-Flüssig-Extraktion unterzogen, um das Antibiotikum von der Biomasse zu trennen. Dies wird gefolgt von einer Membranfiltration, um Verunreinigungen zu entfernen und das Antibiotikum zu konzentrieren. Schließlich wird das Antibiotikum kristallisiert, um es in reiner Form zu erhalten .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Erythromycin B is primarily recognized for its broad-spectrum antibacterial activity. It is effective against various Gram-positive bacteria and some Gram-negative organisms.

  • Mechanism of Action : this compound works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, effectively blocking the translocation step of protein elongation.
  • Clinical Use : It is commonly used to treat infections such as respiratory tract infections, skin infections, and sexually transmitted diseases. Recent studies indicate its efficacy in treating non-gonococcal urethritis and other infections caused by resistant strains of bacteria .
  • Resistance Patterns : Despite its effectiveness, the emergence of resistance has been noted. High minimum inhibitory concentrations (MICs) have been reported for certain resistant strains, necessitating ongoing surveillance and research into combination therapies .

Anti-Malarial Potential

Recent research has highlighted this compound's potential in combating malaria, particularly against multi-drug-resistant strains of Plasmodium falciparum.

  • In Vitro Studies : Selected derivatives of this compound have shown promising results as inhibitors of asexual growth in P. falciparum, with low IC50 values indicating effective inhibition. For instance, 5-desosaminyl erythronolide B ethyl succinate demonstrated an IC50 of 68.6 µM against the K1 strain of P. falciparum, suggesting significant anti-malarial activity .
  • Molecular Docking Studies : In silico analyses have been conducted to understand the interaction between this compound derivatives and the apicoplast ribosome exit tunnel of P. falciparum. These studies indicate that specific modifications to the erythromycin structure can enhance binding affinity and activity against malaria parasites .

Advanced Drug Delivery Systems

The formulation of this compound has evolved to improve its therapeutic efficacy and bioavailability.

  • Pulmonary Delivery : Due to its high accumulation in lung tissues, this compound is being explored for targeted delivery systems aimed at treating chronic obstructive pulmonary disease (COPD) and other pulmonary infections .
  • Bone Cement Applications : Owing to its anti-inflammatory properties and ability to inhibit osteoclast formation, this compound is utilized in bone cement formulations to prevent infections during orthopedic surgeries .

Case Studies and Research Findings

StudyFocusFindings
Anti-Malarial ActivityThis compound derivatives showed low IC50 values against multi-drug-resistant P. falciparum strains.
Resistance PatternsDocumented high MICs for resistant strains; need for combination therapies highlighted.
Advanced FormulationsErythromycin's potential in lung-targeted therapies and bone cement applications discussed.

Biologische Aktivität

Erythromycin B is a macrolide antibiotic that shares structural similarities with erythromycin A, differing primarily by the absence of a hydroxyl group at the C12 position. Despite its structural resemblance, this compound has not been licensed for clinical use but exhibits significant biological activity, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanism of action, antibacterial efficacy, and potential therapeutic applications.

This compound exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by blocking the transpeptidation and translocation steps, critical processes in bacterial growth and replication. The interaction occurs primarily with the 23S rRNA component of the ribosome, preventing the assembly of functional ribosomal units necessary for protein synthesis .

Antibacterial Activity

This compound demonstrates a broad spectrum of activity against various microorganisms, with a particular efficacy against Gram-positive bacteria. Its potency is generally comparable to that of erythromycin A, though it may show slightly lower activity in some cases . The Minimum Inhibitory Concentrations (MICs) for this compound against several bacterial strains have been documented, revealing its effectiveness in inhibiting growth:

Bacterial Species MIC (µg/mL)
Staphylococcus aureus0.5 - 2
Streptococcus pneumoniae0.25 - 1
Enterococcus faecalis1 - 4
Escherichia coli>32

The data indicates that while this compound is effective against many Gram-positive bacteria, its activity against Gram-negative bacteria is limited .

Case Studies

Several case studies have documented the clinical implications and potential adverse effects associated with erythromycin derivatives:

  • Case Study 1 : A 33-year-old male developed severe abdominal pain and jaundice after being treated with erythromycin estolate for cellulitis. Upon discontinuation of the drug, his symptoms resolved rapidly, highlighting potential hepatotoxicity associated with erythromycin derivatives .
  • Case Study 2 : A 73-year-old female experienced asymptomatic liver injury after one day of treatment with erythromycin ethylsuccinate. Liver enzyme levels normalized upon cessation of the drug, suggesting a reversible reaction to erythromycin .

These cases emphasize the importance of monitoring liver function during treatment with erythromycin derivatives.

Research Findings

Recent studies have explored various derivatives of this compound to enhance its therapeutic profile. For instance, in silico molecular docking studies have identified promising modifications that increase its anti-malarial activity while retaining antibacterial properties . Notably:

  • This compound 9-oxime exhibited an IC50 value of 146.0 µM against Plasmodium falciparum.
  • 5-desosaminyl erythronolide B ethyl succinate showed an IC50 value of 68.6 µM , indicating significant anti-malarial potential.

These findings suggest that structural modifications can enhance both antibacterial and anti-malarial activities, paving the way for new therapeutic applications.

Eigenschaften

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRYSCOQVVUBIJ-PPGFLMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023765
Record name Berythromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-75-3
Record name Erythromycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Berythromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berythromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 527-75-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERYTHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN686JJ1YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin B
Reactant of Route 2
Erythromycin B
Reactant of Route 3
Erythromycin B
Reactant of Route 4
Erythromycin B
Reactant of Route 5
Erythromycin B
Reactant of Route 6
Erythromycin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.